1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
1-(4-Methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic urea derivative featuring a pyridazinone core substituted with two 4-methoxyphenyl groups. The pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is linked to a urea functional group (-NH-C(O)-NH-) via an ethyl chain.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-7-3-15(4-8-17)19-11-12-20(26)25(24-19)14-13-22-21(27)23-16-5-9-18(29-2)10-6-16/h3-12H,13-14H2,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBHRBVMYVUHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the methoxyphenyl groups:
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form phenolic derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the pyridazinone moiety can yield dihydropyridazinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research has indicated that derivatives of pyridazine-based ureas exhibit significant anticancer properties. The structural features of 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea may contribute to its ability to inhibit tumor growth by targeting specific cancer pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .
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Neuroprotective Effects
- This compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been investigated for their potential to inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients. The inhibition of this enzyme can lead to increased levels of acetylcholine, thereby improving synaptic transmission and cognitive function .
-
Anti-inflammatory Properties
- Some studies suggest that urea derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This application could be particularly useful in conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of pyridazine derivatives, including urea compounds, showed promising anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell survival pathways .
Case Study 2: Neuroprotective Potential
In another investigation focused on neurodegenerative diseases, researchers synthesized several urea derivatives and evaluated their acetylcholinesterase inhibitory activity. The results indicated that certain compounds significantly inhibited the enzyme, suggesting potential therapeutic applications in Alzheimer's disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may exert their effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, biological activities, and pharmacological profiles.
Structural Analogs
2.1.1. 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- Structure : Shares the 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl moiety but replaces the urea-ethyl group with an acetic acid side chain.
- Key Difference : The carboxylic acid group may confer higher polarity and lower membrane permeability compared to the urea linker in the target compound. This could influence absorption and distribution properties .
2.1.2. 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Structure: Contains a urea linker and a 4-methoxyphenyl group but replaces the pyridazinone core with a pyrrolidinone ring.
2.1.3. SKF-96365 (TRPC Channel Inhibitor)
- Structure: Features a 4-methoxyphenyl group and an imidazole ring but lacks the pyridazinone-urea framework.
- The target compound’s pyridazinone core could modulate distinct signaling pathways .
Substituent Effects on Activity
- Methoxy vs. Bromo: Methoxy groups (electron-donating) in pyridinone derivatives (e.g., 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) showed lower antioxidant activity (17.55% DPPH inhibition) compared to bromophenyl analogs (79.05%), suggesting electron-withdrawing groups enhance radical scavenging .
- Urea Linker : Urea-containing compounds (e.g., triazine-urea derivatives) are common in medicinal chemistry due to their hydrogen-bonding capacity, which improves target binding. The ethyl spacer in the target compound may balance rigidity and flexibility for optimal interactions .
Pharmacokinetic Considerations
- Hydrazide vs. Urea : Hydrazide derivatives (e.g., 2-(3-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide) are more prone to hydrolysis than urea derivatives, which exhibit greater metabolic stability .
- Methoxy Substitution : Methoxy groups generally improve solubility but may reduce membrane permeability compared to lipophilic substituents like bromo or ethoxy .
Biological Activity
The compound 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a novel small molecule with potential pharmacological applications. It belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features two methoxyphenyl groups linked through a urea moiety to a pyridazinone derivative. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of key enzymes and its effects on different cellular pathways.
1. Enzyme Inhibition
Research indicates that the compound exhibits inhibitory activity against several enzymes involved in pathological processes:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition may also contribute to cognitive enhancement.
Table 1: Enzyme Inhibition Potency
2. Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress, which is implicated in various diseases. The compound has shown significant free radical scavenging activity in vitro.
Table 2: Antioxidant Activity
3. Cytotoxicity and Anticancer Potential
Preliminary studies have evaluated the cytotoxic effects of the compound on various cancer cell lines:
- Breast Cancer (MCF-7) : The compound exhibited a dose-dependent reduction in cell viability.
- Lung Cancer (A549) : Significant cytotoxicity was observed, indicating potential as an anticancer agent.
Table 3: Cytotoxicity Data
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary molecular docking studies suggest that it binds effectively to the active sites of target enzymes, potentially altering their conformation and inhibiting their activity.
Figure 1: Molecular Docking Simulation
Molecular Docking (Illustrative purposes only)
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : In vivo studies demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic transmission.
- Anti-inflammatory Activity : The compound reduced levels of pro-inflammatory cytokines in models of acute inflammation, suggesting it may be beneficial in treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea, and what reaction conditions optimize yield?
- Methodology : The synthesis involves multi-step reactions, including cyclization of pyridazinone precursors and urea formation. For example:
- Pyridazinone Core Formation : Cyclization of substituted hydrazines with diketones under acidic conditions (e.g., HCl in ethanol at 80°C) .
- Urea Linkage : Reaction of an isocyanate intermediate with a primary amine (e.g., using triethylamine as a base in DMF at 60°C) .
- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio for amine-isocyanate coupling) and using anhydrous solvents .
Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm methoxyphenyl and pyridazinone moieties. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the urea NH resonates near δ 8.5 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) validate the molecular formula (e.g., calculated m/z 434.18 vs. observed 434.19) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N-H (3300 cm) confirm urea and pyridazinone groups .
Q. What are the primary structural features influencing its solubility and stability in biological assays?
- Key Features :
- Methoxy Groups : Enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. LogP values ~2.8 suggest moderate hydrophobicity .
- Urea Linkage : Prone to hydrolysis under strongly acidic/basic conditions. Stability assays in PBS (pH 7.4) show >90% integrity after 24 hours .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Approach :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., kinase targets). Pyridazinone interactions with ATP-binding pockets are critical .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with IC data. Electron-withdrawing groups on the phenyl ring improve kinase inhibition .
Q. How do contradictory data on biological activity (e.g., variable IC values across studies) arise, and how can they be resolved?
- Root Causes :
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration in kinase assays alter inhibition kinetics .
- Cell Line Variability : Metabolic enzyme expression (e.g., CYP450 isoforms) affects intracellular compound degradation .
- Resolution : Standardize protocols (e.g., CLIA guidelines) and use isogenic cell lines to control for genetic variability .
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
- Methodology :
- Selectivity Screening : Profile against panels of related enzymes (e.g., 50+ kinases) to identify cross-reactivity hotspots .
- Proteomic Profiling : Use affinity pulldown with biotinylated analogs and LC-MS/MS to detect non-target binding partners .
- Case Study : A derivative showed 10-fold selectivity for EGFR over HER2 by replacing methoxy with chloro substituents .
Q. How can reaction scalability be improved for in vivo studies without compromising purity?
- Optimization :
- Flow Chemistry : Continuous synthesis reduces batch variability. A microreactor system achieved 85% yield (vs. 70% in batch) for pyridazinone intermediates .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >98% pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
